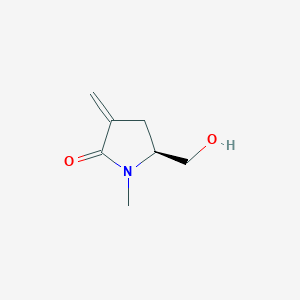![molecular formula C8H7ClN2O2 B11769201 (R)-6-Chloro-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B11769201.png)
(R)-6-Chloro-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6-Chloro-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrido[3,2-b][1,4]oxazine core, which is known for its stability and reactivity, making it a valuable subject for research in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Chloro-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-methylpyridine with an appropriate oxazine precursor in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
®-6-Chloro-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in ethanol under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced pyrido[3,2-b][1,4]oxazine derivatives.
Substitution: Formation of substituted pyrido[3,2-b][1,4]oxazine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-6-Chloro-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development, particularly in the fields of antimicrobial and anticancer research.
Medicine
In medicine, ®-6-Chloro-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is investigated for its therapeutic potential. Its derivatives have shown promise in preclinical studies as potential treatments for various diseases, including bacterial infections and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in polymer science and material engineering.
Mechanism of Action
The mechanism of action of ®-6-Chloro-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. For instance, in antimicrobial research, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethanol: An aromatic compound with bioactive properties.
p-Hydroxyphenylethanol: Known for its antimicrobial activity.
4-Hydroxybenzaldehyde: Used in various chemical syntheses and known for its biological activity.
Uniqueness
®-6-Chloro-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one stands out due to its unique pyrido[3,2-b][1,4]oxazine core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H7ClN2O2 |
|---|---|
Molecular Weight |
198.60 g/mol |
IUPAC Name |
(2R)-6-chloro-2-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C8H7ClN2O2/c1-4-8(12)11-7-5(13-4)2-3-6(9)10-7/h2-4H,1H3,(H,10,11,12)/t4-/m1/s1 |
InChI Key |
XSVOLCRVQDUCRQ-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)NC2=C(O1)C=CC(=N2)Cl |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


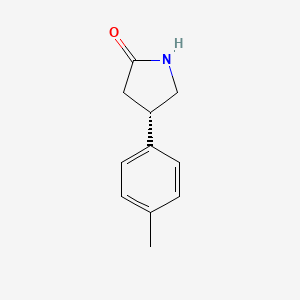
![[2-[4-pyrrol-1-yl-2-(1H-pyrrol-3-yl)pyrrol-1-yl]phenyl]methanol](/img/structure/B11769142.png)
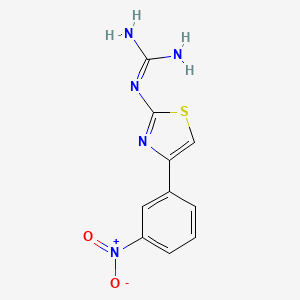
![5-Bromobenzo[b]thiophen-3-amine](/img/structure/B11769158.png)
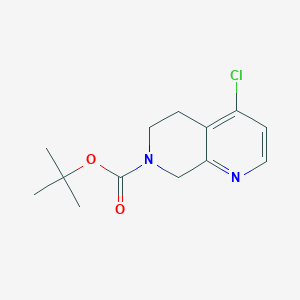
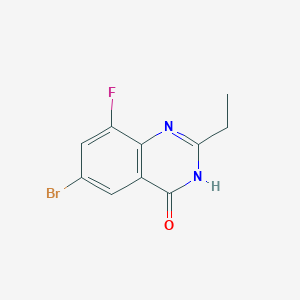
![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid](/img/structure/B11769170.png)


![N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11769198.png)
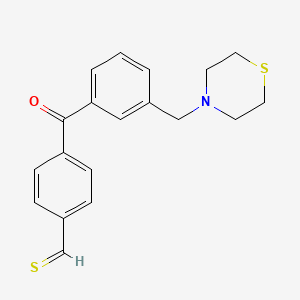
![1-(1-(Methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)ethanone](/img/structure/B11769204.png)

